

Unveiling Collateral Lethality: A Technical Guide to Pomhex, a Novel Enolase Inhibitor

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Compound of Interest

Compound Name: Pomhex

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This whitepaper provides an in-depth technical overview of **Pomhex**, a first-in-class small molecule inhibitor that leverages the concept of collateral lethality for the targeted treatment of cancers with a specific genetic vulnerability. This document is intended for researchers, scientists, and drug development professionals interested in the cutting-edge of precision oncology. Herein, we detail the mechanism of action of **Pomhex**, present key preclinical data, outline experimental methodologies, and visualize the core concepts and pathways.

The Principle of Collateral Lethality

Collateral lethality is a therapeutic strategy that exploits the homozygous deletion of a non-essential gene that is chromosomally adjacent to a tumor suppressor gene.^{[1][2]} In many cancers, such as glioblastoma, the tumor suppressor gene on chromosome 1p36 is deleted. This deletion event often includes the neighboring ENO1 gene, which codes for the glycolytic enzyme enolase 1.^{[3][4]}

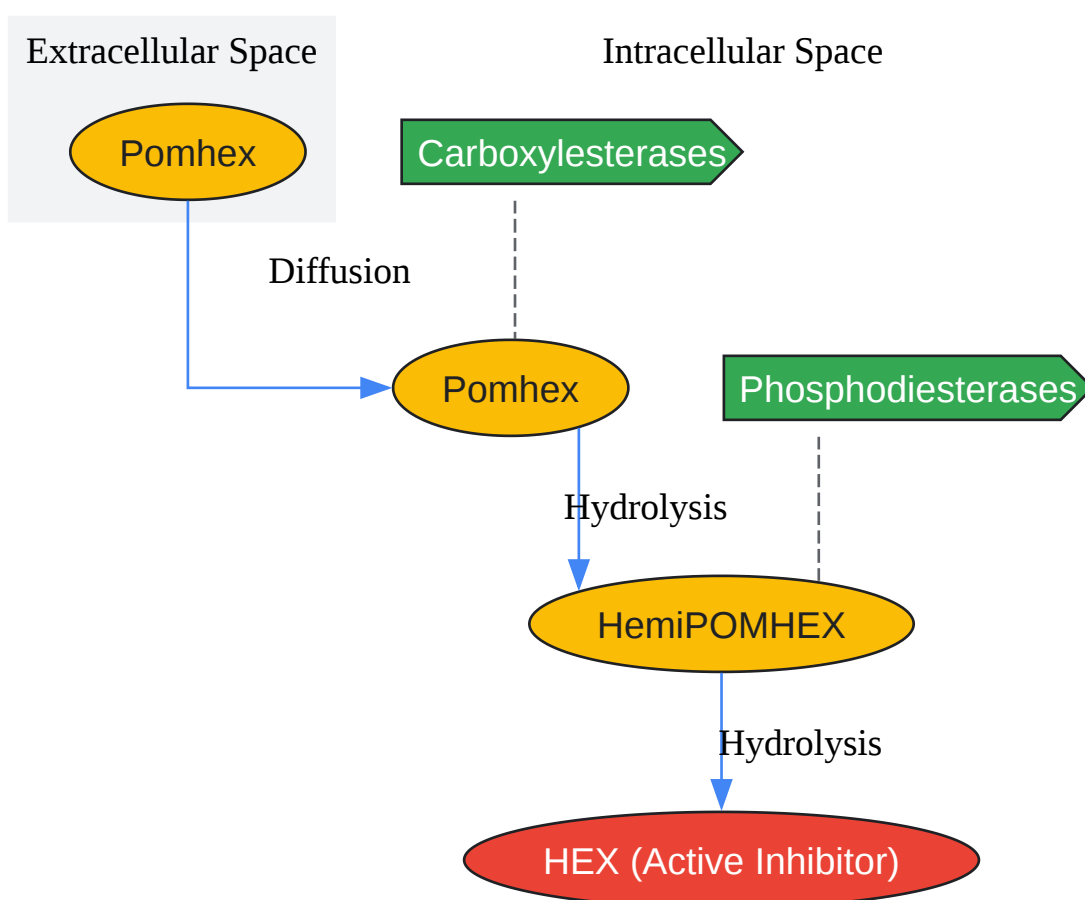
Normal cells express two redundant enolase isoforms, ENO1 and ENO2, which catalyze the conversion of 2-phosphoglycerate to phosphoenolpyruvate in the penultimate step of glycolysis.^{[3][5]} Due to the collateral deletion of ENO1, certain cancer cells become entirely dependent on ENO2 for their glycolytic flux, which is often elevated in tumors to fuel their rapid growth.^{[5][6][7]} This creates a specific vulnerability, whereby the inhibition of ENO2 can selectively kill ENO1-deleted cancer cells while sparing normal cells that retain functional ENO1.^{[7][8]}

Pomhex: A Prodrug Targeting ENO2

Pomhex is a cell-permeable prodrug of HEX, a potent and selective inhibitor of the enolase enzyme with a preference for the ENO2 isoform.[2][6][7][9] **Pomhex** itself is biologically inactive but is metabolized intracellularly into the active compound HEX.[2][7][9] This prodrug strategy enhances the cellular uptake of the inhibitor.[3]

Mechanism of Action and Bioactivation

The mechanism of **Pomhex** relies on its intracellular conversion to HEX, which then competitively inhibits the ENO2 enzyme.[3][6] This inhibition blocks the glycolytic pathway, leading to a depletion of downstream metabolites crucial for energy production and anabolism, ultimately inducing cell death in ENO1-deleted cancer cells.[6][8]



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Bioactivation pathway of the prodrug **Pomhex** to the active inhibitor HEX.

Quantitative Data Summary

The preclinical efficacy of **Pomhex** and its active form, HEX, has been demonstrated in various in vitro and in vivo models. The data highlights the high potency and selectivity of these compounds against cancer cells with homozygous ENO1 deletion.

In Vitro Potency of Pomhex and HEX

Cell Line	ENO1 Status	Compound	IC50
D423	Deleted (-/-)	Pomhex	~30 nM[7]
D423	Deleted (-/-)	HEX	~1.3 µM[3]
Gli56	Deleted (-/-)	Pomhex	0.03 - 0.09 µM[3]
D423 ENO1	Rescued (+/+)	Pomhex	>1.5 µM[7]
LN319	Wild-Type (+/+)	Pomhex	>1.5 µM[7]

In Vivo Efficacy of Pomhex and HEX

Animal Model	Treatment	Dosage	Outcome
Intracranial Orthotopic ENO1-deleted Tumors (Mice)	Pomhex	10 mg/kg IV/IP	Tumor eradication in a subset of mice.[6]
Intracranial Orthotopic ENO1-deleted Tumors (Mice)	HEX	150 mg/kg IV	Near complete tumor growth suppression. [6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the evaluation of **Pomhex**.

In Vitro Cell Viability Assays

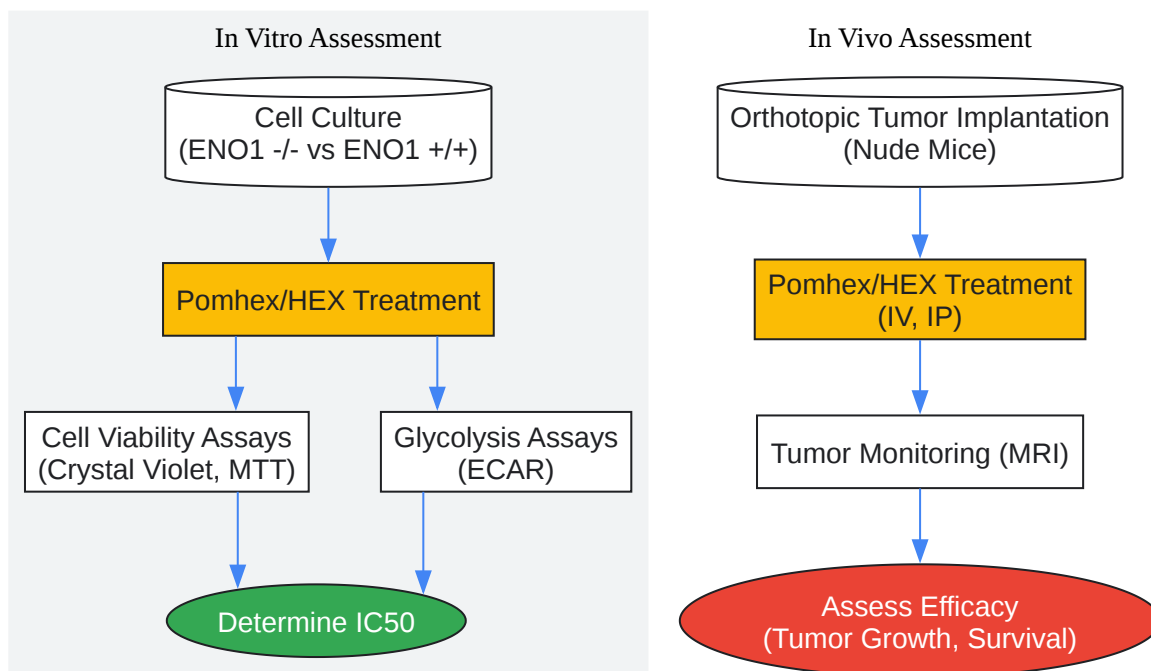
- Cell Lines: ENO1-deleted human glioblastoma cell lines (e.g., D423, Gli56) and ENO1-wild-type or isogenically rescued control cell lines (e.g., LN319, D423 ENO1).
- Treatment: Cells are seeded in multi-well plates and treated with a dose range of **Pomhex** or HEX for a specified duration (e.g., 5-14 days).
- Readout: Cell viability is assessed using methods such as crystal violet staining, MTT, or SRB assays to determine the IC50 values.[\[1\]](#)[\[3\]](#)

Glycolysis Inhibition Assays

- Method: Extracellular Acidification Rate (ECAR) is measured using a Seahorse XF Analyzer.
- Procedure: Cells are treated with the inhibitor, and the rate of lactate extrusion, a proxy for glycolysis, is monitored in real-time. A dose-dependent decrease in ECAR indicates glycolysis inhibition.[\[6\]](#)

In Vivo Xenograft Studies

- Animal Model: Immunocompromised mice (e.g., nude mice) are used.
- Tumor Implantation: ENO1-deleted human glioblastoma cells are stereotactically implanted into the brains of the mice to establish intracranial orthotopic tumors.[\[6\]](#)
- Treatment: Once tumors are established (confirmed by MRI), mice are treated with **Pomhex**, HEX, or a vehicle control via intravenous (IV) or intraperitoneal (IP) injections.[\[6\]](#)
- Monitoring and Endpoint: Tumor growth is monitored by MRI. The primary endpoints are tumor growth inhibition and overall survival.[\[6\]](#)

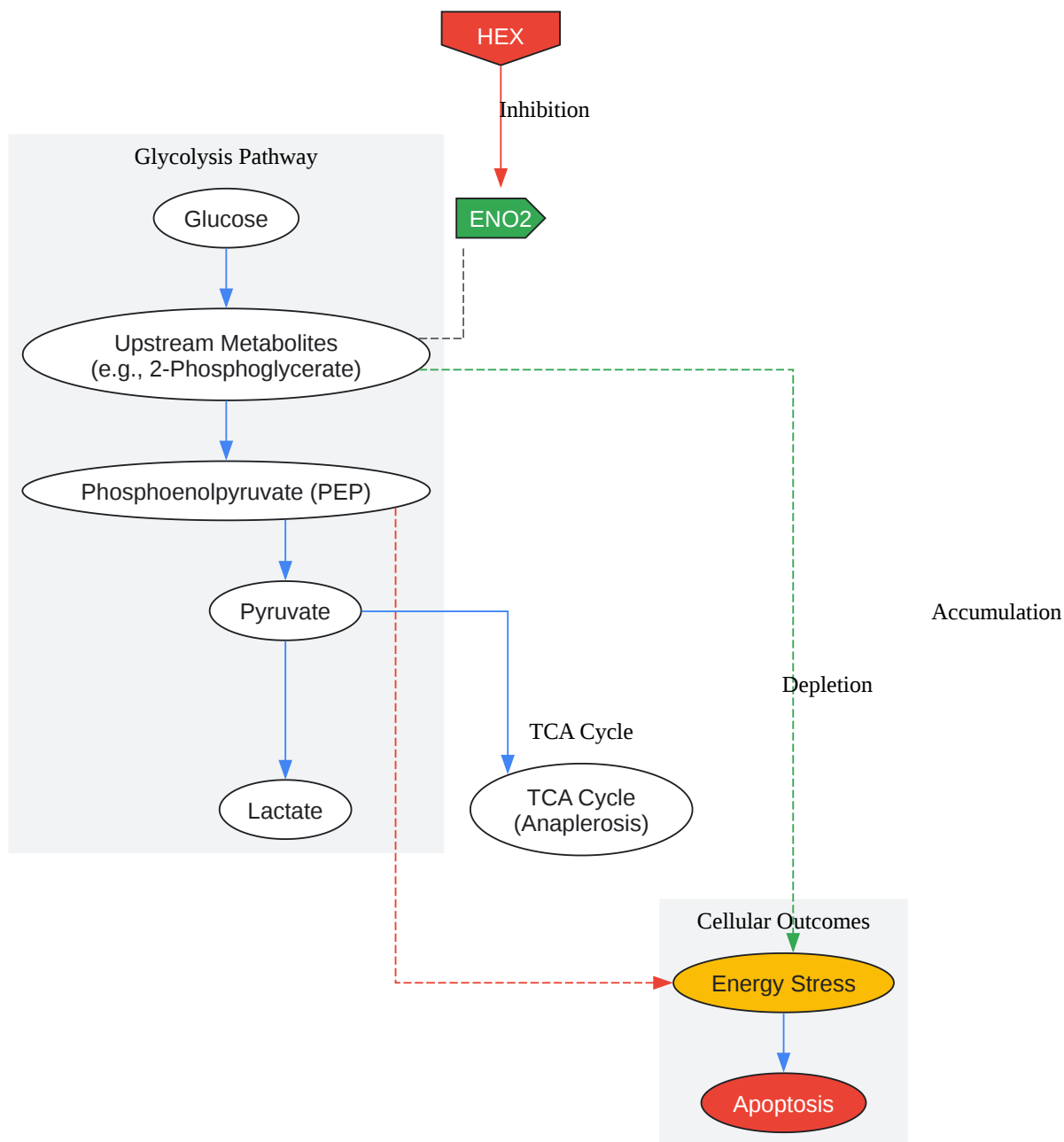


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Experimental workflow for evaluating the efficacy of **Pomhex**.

Signaling Pathways and Metabolic Consequences

The inhibition of ENO2 by HEX in ENO1-deleted cells has profound effects on cellular metabolism. The blockade of glycolysis leads to an accumulation of upstream metabolites and a depletion of downstream metabolites, including those that feed into the TCA cycle for anaplerosis.[3] This metabolic crisis triggers cellular stress and apoptosis.



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Metabolic consequences of ENO2 inhibition by HEX in ENO1-deleted cells.

Conclusion

Pomhex represents a promising therapeutic agent that validates the collateral lethality approach in precision oncology.[3] Its ability to selectively target a metabolic vulnerability created by a specific genomic deletion in cancer cells offers a clear therapeutic window. The robust preclinical data underscore the potential of **Pomhex** for further development and clinical translation for the treatment of ENO1-deleted cancers, including glioblastoma, a disease with limited treatment options.[7]

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